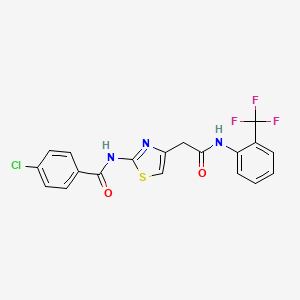

4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide

CAS No.: 921541-20-0

Cat. No.: VC6372634

Molecular Formula: C19H13ClF3N3O2S

Molecular Weight: 439.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921541-20-0 |

|---|---|

| Molecular Formula | C19H13ClF3N3O2S |

| Molecular Weight | 439.84 |

| IUPAC Name | 4-chloro-N-[4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C19H13ClF3N3O2S/c20-12-7-5-11(6-8-12)17(28)26-18-24-13(10-29-18)9-16(27)25-15-4-2-1-3-14(15)19(21,22)23/h1-8,10H,9H2,(H,25,27)(H,24,26,28) |

| Standard InChI Key | AKPMLMPYNNTFIV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

-

A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen), which serves as the central scaffold.

-

A 4-chlorobenzamide group attached to the thiazole’s 2-position, contributing aromaticity and potential hydrogen-bonding interactions.

-

A 2-(trifluoromethyl)phenylaminoethyl ketone side chain at the thiazole’s 4-position, introducing steric bulk and electron-withdrawing characteristics due to the trifluoromethyl group .

The IUPAC name, 4-chloro-N-[4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide, reflects this arrangement. The presence of chlorine and trifluoromethyl substituents enhances the molecule’s lipophilicity, which may influence its bioavailability and membrane permeability.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 439.84 g/mol |

| CAS Number | 921541-20-0 |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

| InChI Key | AKPMLMPYNNTFIV-UHFFFAOYSA-N |

The compound’s solubility profile remains uncharacterized in public databases, though analogs with similar substituents exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide likely follows a multi-step protocol common to thiazole derivatives:

-

Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or α-bromoesters, a method pioneered by Hantzsch.

-

Side-Chain Functionalization: Introduction of the 2-(trifluoromethyl)phenylaminoethyl ketone moiety via nucleophilic acyl substitution or reductive amination.

-

Benzamide Coupling: Amide bond formation between the thiazole’s amine group and 4-chlorobenzoyl chloride, typically mediated by coupling agents like EDCI or HOBt .

A representative pathway for analogous compounds involves:

-

Step 1: Reaction of 4-phthalimido-2-butanone with thiobenzamide to form a thiazole intermediate.

-

Step 2: Hydrazinolysis to liberate a primary amine.

-

Step 3: Condensation with a benzoxazinone derivative to install the pyridopyrimidinone-thiazole hybrid framework .

Challenges in Synthesis

Key hurdles include:

-

Steric Hindrance: Bulky trifluoromethyl and chlorophenyl groups may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

-

Regioselectivity: Ensuring proper orientation during thiazole cyclization requires precise stoichiometric control.

-

Purification: Chromatographic separation is often required to isolate the target compound from byproducts, given the complexity of the molecular architecture .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Chlorophenyl Groups: Enhance cytotoxicity by promoting intercalation into DNA or inhibiting kinase activity.

-

Trifluoromethyl Groups: Increase metabolic stability and membrane permeability via hydrophobic interactions .

-

Thiazole Cores: Serve as bioisosteres for peptide bonds, facilitating binding to enzyme active sites .

Putative Mechanisms of Action

Hypotheses based on analog studies include:

-

Topoisomerase Inhibition: Interference with DNA replication via stabilization of topoisomerase-DNA cleavage complexes.

-

Microtubule Disruption: Binding to β-tubulin subunits, analogous to vinca alkaloids.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Blockade of ATP-binding pockets in kinases like EGFR or VEGFR .

Research Gaps and Future Directions

Unresolved Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.

-

Target Identification: High-throughput screening is needed to elucidate molecular targets.

-

Toxicity Profile: In vivo safety assessments in animal models are absent.

Recommended Studies

-

X-ray Crystallography: To resolve the compound’s three-dimensional structure and binding modes.

-

In Vivo Efficacy Models: Evaluation in xenograft mice bearing HeLa or MCF-7 tumors.

-

Proteomic Profiling: Identification of differentially expressed proteins post-treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume